REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7].[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:3.4.5.6|
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the temperature was raised to 65 to 75° C.
|
Type
|
TEMPERATURE
|
Details
|
Then, after the mixture was cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
After stirring the mixture at that temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 20° C.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
had been cooled to 10° C
|
Type
|
EXTRACTION
|
Details
|
Then, the aqueous phase was extracted with benzene
|
Type
|
WASH
|
Details
|
the organic phase was washed with diluted hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
by removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7].[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:3.4.5.6|
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the temperature was raised to 65 to 75° C.
|
Type
|
TEMPERATURE
|
Details
|
Then, after the mixture was cooled to 20° C.
|
Type
|
STIRRING
|
Details
|
After stirring the mixture at that temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 20° C.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
had been cooled to 10° C
|
Type
|
EXTRACTION
|
Details
|
Then, the aqueous phase was extracted with benzene
|
Type
|
WASH
|
Details
|
the organic phase was washed with diluted hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
by removing the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(=O)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |